1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one

Catalog No.
S13021994
CAS No.
821771-88-4
M.F
C18H20O3
M. Wt
284.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one

CAS Number

821771-88-4

Product Name

1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one

IUPAC Name

1-hydroxy-1-(4-phenylmethoxyphenyl)pentan-3-one

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

InChI

InChI=1S/C18H20O3/c1-2-16(19)12-18(20)15-8-10-17(11-9-15)21-13-14-6-4-3-5-7-14/h3-11,18,20H,2,12-13H2,1H3

InChI Key

HXCVPTSHHZPOGQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O

1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one is an organic compound characterized by its complex structure, which includes a benzyloxy group attached to a phenyl ring and a hydroxypentanone moiety. Its molecular formula is C18H20O3C_{18}H_{20}O_{3}, with a molecular weight of approximately 284.355 g/mol . The compound appears as a white solid and is known for its potential applications in various fields, including pharmaceuticals and organic synthesis.

The chemical reactivity of 1-[4-(benzyloxy)phenyl]-1-hydroxypentan-3-one can be attributed to the presence of functional groups that facilitate various reactions. Key reactions include:

  • Hydrolysis: The hydroxyl group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Reduction: The ketone functionality can be reduced to secondary alcohols using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: The compound can participate in condensation reactions, forming larger molecular structures or derivatives.

Research indicates that compounds similar to 1-[4-(benzyloxy)phenyl]-1-hydroxypentan-3-one exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects: Certain studies suggest potential anti-inflammatory activity, making it a candidate for therapeutic applications.
  • Antioxidant Activity: The presence of phenolic structures is often associated with antioxidant properties, which may protect cells from oxidative stress.

The synthesis of 1-[4-(benzyloxy)phenyl]-1-hydroxypentan-3-one typically involves several steps:

  • Formation of the Benzyloxy Group: This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base.
  • Construction of the Hydroxypentanone Backbone: This may involve multi-step synthetic pathways including alkylation and oxidation reactions.
  • Final Assembly: The final compound is often obtained through condensation reactions involving the previously synthesized intermediates.

Specific synthetic routes may vary depending on the desired purity and yield .

1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations due to its biological activities.
  • Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
  • Research: Employed in studies investigating structure-activity relationships in medicinal chemistry.

Interaction studies involving 1-[4-(benzyloxy)phenyl]-1-hydroxypentan-3-one focus on its binding affinity and efficacy towards various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate biological activity and mechanism of action against target cells or pathogens.

Such studies are crucial for understanding the compound's potential therapeutic effects and safety profile.

Several compounds share structural similarities with 1-[4-(benzyloxy)phenyl]-1-hydroxypentan-3-one, including:

Compound NameMolecular FormulaKey Features
1-(4-(Benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-oneC18H25NOC_{18}H_{25}NOContains a tert-butylamino group, enhancing lipophilicity.
4-BenzyloxypropiophenoneC16H16O2C_{16}H_{16}O_2Lacks hydroxyl functionality; used as a precursor in organic synthesis.
3-[4-(Benzyloxy)phenyl]-2-propenalC16H16O2C_{16}H_{16}O_2Features an aldehyde group, altering reactivity compared to ketones.

Uniqueness

The uniqueness of 1-[4-(benzyloxy)phenyl]-1-hydroxypentan-3-one lies in its specific combination of functional groups that confer distinct biological properties and reactivity patterns not found in its analogs. Its hydroxypentanone structure provides opportunities for diverse chemical transformations and potential therapeutic applications.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

284.14124450 g/mol

Monoisotopic Mass

284.14124450 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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